molecular formula C9H17Cl2N3 B2472151 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride CAS No. 1956356-29-8

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B2472151
CAS No.: 1956356-29-8
M. Wt: 238.16
InChI Key: ARQKPFPSBHGXHE-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable building block in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
  • 1-Methyl-4-(piperidin-4-yl)-piperazine

Uniqueness

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to its specific structure, which combines a pyrazole ring with a piperidine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKPFPSBHGXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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